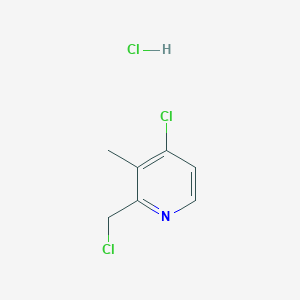

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride

Description

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)-3-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-5-6(9)2-3-10-7(5)4-8;/h2-3H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDBERCXNYKRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467721 | |

| Record name | 4-Chloro-2-(chloromethyl)-3-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152402-97-6 | |

| Record name | 4-Chloro-2-(chloromethyl)-3-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride CAS number 152402-97-6

An In-depth Technical Guide to 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride (CAS 152402-97-6): A Key Intermediate in Pharmaceutical Synthesis

Introduction

This compound, identified by CAS number 152402-97-6, is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its strategic importance is most pronounced in the production of proton pump inhibitors (PPIs), a class of drugs essential for treating acid-related gastrointestinal disorders. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of its properties, synthesis, application, and handling, grounded in established scientific principles and field-proven insights.

Physicochemical Properties and Identification

The molecular architecture of this compound—featuring two reactive chlorine atoms at different positions on a substituted pyridine ring—makes it a versatile intermediate. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid, compared to the free base.

| Property | Value | Source |

| CAS Number | 152402-97-6 | [1][2][3][4] |

| Molecular Formula | C₇H₈Cl₃N | [1][3] |

| Molecular Weight | 212.50 g/mol | [1][3] |

| IUPAC Name | 4-chloro-2-(chloromethyl)-3-methylpyridine;hydrochloride | [2] |

| Synonyms | 4-Chloro-2-Chloromethyl-3-methyl pyridine Hydrochloride, 2-Chloromethyl-4-chloro-3-methylpyridine Hydrochloride | [1] |

| Free Base CAS | 168167-48-4 | [5][6] |

| Free Base Formula | C₇H₇Cl₂N | [5] |

| Free Base M.W. | 176.04 g/mol | [5][6] |

The Role in Drug Development: Synthesis of Proton Pump Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of second-generation PPIs, most notably Lansoprazole.[2][7] PPIs are mainstays in the treatment of gastric ulcers and gastroesophageal reflux disease (GERD).[7]

The reactivity of the chloromethyl group at the 2-position of the pyridine ring is central to its utility. This group is an excellent electrophile, readily undergoing nucleophilic substitution. In the synthesis of Lansoprazole, this allows for the crucial coupling reaction with a thiol-containing benzimidazole moiety, forming the thioether linkage that defines the core structure of the final API. The chlorine atom at the 4-position remains, contributing to the final electronic and structural properties of the target molecule.

Caption: Final coupling step in PPI synthesis using the title compound.

Synthesis and Manufacturing Insights

While specific industrial synthesis routes are often proprietary, a plausible and efficient pathway can be constructed based on established pyridine chemistry, such as the general methods used for related Lansoprazole intermediates.[7] A common strategy begins with a readily available starting material like 2,3-dimethylpyridine (2,3-lutidine).

The multi-step process leverages fundamental organic transformations:

-

N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide. This activates the pyridine ring for subsequent functionalization, particularly at the 2- and 4-positions.

-

Nitration: Electrophilic nitration introduces a nitro group onto the ring.

-

Chlorination/Substitution: The N-oxide can be leveraged to introduce a chlorine atom at the 4-position.

-

Rearrangement & Hydrolysis: A series of reactions can convert the functional groups to set up the final structure.

-

Chloromethylation: The final key step involves converting the methyl group at the 2-position into a chloromethyl group, typically via radical chlorination or by converting a hydroxymethyl precursor.

Caption: Plausible synthetic workflow for the title compound.

Experimental Protocol: Conversion of 2-(Hydroxymethyl)pyridine to 2-(Chloromethyl)pyridine Hydrochloride

This protocol details the critical final step, a common transformation in the synthesis of such intermediates. The conversion of the primary alcohol to the chloride is efficiently achieved with thionyl chloride, which produces gaseous byproducts (SO₂ and HCl), simplifying workup.[8][9]

Materials:

-

4-Chloro-2-(hydroxymethyl)-3-methylpyridine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dry Nitrogen or Argon gas

-

Ice bath

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser with a gas outlet connected to a scrubber (containing NaOH solution)

-

Thermometer

Procedure:

-

Setup: Assemble the dry glassware under an inert atmosphere (Nitrogen or Argon).

-

Charging the Reactor: Charge the flask with 4-Chloro-2-(hydroxymethyl)-3-methylpyridine (1.0 eq) and anhydrous solvent (e.g., DCM). Begin stirring to form a solution or slurry.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (approx. 1.1-1.3 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: a slow, controlled addition prevents dangerous exotherms and minimizes side reactions.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

-

Workup: Upon completion, the solvent and excess thionyl chloride are typically removed under reduced pressure. The resulting solid residue is the crude hydrochloride salt.

-

Purification: The crude product can be purified by recrystallization or by slurrying in a suitable non-polar solvent (e.g., hexanes or diethyl ether) to remove impurities, followed by filtration and drying under vacuum.

Analytical Characterization and Quality Control

Ensuring the purity and identity of an API intermediate is paramount. A combination of spectroscopic and chromatographic techniques is employed for comprehensive quality control.

-

Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm the molecular structure and connectivity.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for determining purity and quantifying impurities. For identifying and quantifying trace-level genotoxic impurities, a more sensitive method like LC-MS/MS is required.[10]

Protocol: Purity Determination by LC-MS/MS

This protocol is adapted from established methods for analyzing related pyridine impurities in APIs.[10]

Instrumentation & Columns:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm) or equivalent

Mobile Phase & Elution:

-

Mobile Phase A: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Isocratic Elution: 79:21 (A:B)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound in a suitable diluent (e.g., Acetonitrile/Water). Create a series of dilutions to establish a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the sample batch in the diluent to a known concentration.

-

Injection: Inject equal volumes of the standard and sample solutions onto the LC-MS/MS system.

-

Data Acquisition: Monitor the elution of the main compound and any potential impurities using both UV detection (e.g., at 210 nm) and mass spectrometry in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

-

Analysis: Quantify the purity of the sample by comparing its peak area to the calibration curve generated from the reference standards.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. The GHS classification for the closely related free base provides a strong guideline for necessary precautions.[5]

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[12][13]

-

Avoid breathing dust. If dust is generated, respiratory protection may be required.[11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]

-

Keep away from incompatible materials such as strong oxidizing agents.[11]

-

Store in a locked-up, designated area for hazardous chemicals.[13]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[11][13]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[11]

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of synthetic chemistry in enabling modern medicine. Its carefully designed structure provides the specific reactivity needed to serve as a cornerstone in the industrial synthesis of vital drugs like Lansoprazole. For the research and drug development professional, a thorough understanding of its synthesis, reactivity, and handling is not merely academic—it is fundamental to the efficient and safe development of next-generation therapeutics.

References

- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

4-Chloro-2-(chloromethyl)-3-methylpyridine | C7H7Cl2N | CID 11506745 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) - SciSpace. SciSpace. [Link]

-

2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride | 86604-74-2 - Pharmaffiliates. Pharmaffiliates. [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. National Center for Biotechnology Information. [Link]

- CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents.

Sources

- 1. This compound - Opulent Pharma [opulentpharma.com]

- 2. jk-sci.com [jk-sci.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Lansoprazole Impurity 10 - SRIRAMCHEM [sriramchem.com]

- 5. 4-Chloro-2-(chloromethyl)-3-methylpyridine | C7H7Cl2N | CID 11506745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 8. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 9. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloromethylpyridines are a pivotal class of reagents in modern organic synthesis, prized for their role as versatile intermediates in the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Their utility stems from the controlled reactivity of the chloromethyl group, which is significantly modulated by the electronic properties of the pyridine ring and the nature of any additional substituents. This guide provides a comprehensive analysis of the factors governing the reactivity of this functional group, explores the mechanistic dichotomy between SN1 and SN2 pathways, and furnishes detailed, field-proven protocols for its synthetic transformations. By understanding the underlying principles of reactivity, researchers can better harness the synthetic potential of these valuable building blocks.

Fundamental Principles of Reactivity

The reactivity of the chloromethyl group in pyridines is fundamentally dictated by the electronic interplay between the aromatic ring and the side chain. Unlike a simple alkyl chloride, the C-Cl bond in a chloromethylpyridine is analogous to that in a benzyl chloride, exhibiting heightened reactivity towards nucleophilic substitution.

The Electronic Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I effect).[3] This effect polarizes the entire ring system, rendering the carbon atoms electron-deficient.[3] This electron deficiency is most pronounced at the ortho (2- and 6-) and para (4-) positions.[3] Consequently, a chloromethyl group at these positions experiences a significant electronic pull, weakening the C-Cl bond and making the methylene carbon more electrophilic and thus more susceptible to nucleophilic attack.[4][5]

Positional Isomerism: A Tale of Three Reactivities

The position of the chloromethyl group on the pyridine ring—2-, 3-, or 4-—is the single most critical factor determining its reactivity profile and the operative reaction mechanism.

-

2- and 4-Chloromethylpyridines: These isomers exhibit significantly enhanced reactivity. The nitrogen atom at the 1-position can effectively stabilize a developing positive charge on the methylene carbon (a carbocation intermediate) through resonance. This stabilization is particularly effective for the 2- and 4-isomers, where the positive charge can be delocalized directly onto the nitrogen atom. This energetic stabilization lowers the activation energy for the departure of the chloride leaving group, favoring a reaction pathway with significant SN1 character.[6]

-

3-Chloromethylpyridine: In this isomer, the nitrogen atom is at a meta position relative to the chloromethyl group. Resonance stabilization of a carbocation at the methylene carbon is not possible without disrupting the aromatic sextet in an unfavorable way. Consequently, 3-chloromethylpyridine is considerably less reactive than its 2- and 4-isomers and tends to react via a more classic SN2 mechanism, where the nucleophile attacks the carbon center in a concerted displacement of the chloride ion.[5][7]

Mechanistic Considerations: The SN1/SN2 Continuum

Nucleophilic substitution reactions on chloromethylpyridines rarely adhere to a "pure" SN1 or SN2 mechanism but rather exist on a continuum. The specific pathway is influenced by the substrate (isomer and substituents), the nucleophile, the solvent, and the temperature.

The SN1 Pathway

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process initiated by the rate-determining departure of the leaving group to form a planar carbocation intermediate.[8] This is followed by a rapid attack of the nucleophile on the carbocation.[6][8]

-

Key Characteristics :

-

Rate Law : Rate = k[Substrate]. The rate is independent of the nucleophile's concentration.[9]

-

Substrate : Favored by substrates that form stable carbocations (i.e., 2- and 4-chloromethylpyridines).

-

Solvent : Favored by polar, protic solvents (e.g., water, ethanol) that can solvate both the departing leaving group and the carbocation intermediate.

-

Stereochemistry : If the reaction center is chiral, racemization is typically observed because the nucleophile can attack the planar carbocation from either face.[6]

-

The stability of the pyridylmethyl carbocation is the driving force for the SN1 pathway. This intermediate is often referred to as a pyridinium methide, a highly reactive species that readily combines with nucleophiles.

Caption: SN1 mechanism for 4-chloromethylpyridine.

The SN2 Pathway

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[10]

-

Key Characteristics :

-

Rate Law : Rate = k[Substrate][Nucleophile]. The rate depends on the concentration of both reactants.[5]

-

Substrate : Favored by sterically unhindered substrates. 3-Chloromethylpyridine primarily reacts via this pathway.

-

Solvent : Favored by polar, aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation but not the nucleophile, thus enhancing its reactivity.[5]

-

Stereochemistry : Results in an inversion of configuration at the reaction center (Walden inversion).[10]

-

Caption: SN2 mechanism for 3-chloromethylpyridine.

The Influence of Ring Substituents

Additional substituents on the pyridine ring can further tune the reactivity of the chloromethyl group through electronic and steric effects.

-

Electron-Donating Groups (EDGs) : Groups like alkyl (-CH₃) or alkoxy (-OCH₃) donate electron density to the ring. When placed at positions that can stabilize the carbocation intermediate (e.g., ortho or para to the chloromethyl group), they accelerate SN1-type reactions.

-

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or cyano (-CN) withdraw electron density, destabilizing any developing positive charge.[11] This disfavors the SN1 pathway and slows down SN2 reactions by making the methylene carbon less electrophilic.

-

Steric Hindrance : Bulky substituents near the chloromethyl group can impede the backside attack required for an SN2 reaction, slowing its rate and potentially favoring an SN1 pathway if carbocation formation is viable.[10]

Table 1: Relative Reactivity of Chloromethylpyridine Isomers

| Isomer | Primary Mechanism | Relative Reactivity | Rationale |

| 4-Chloromethylpyridine | SN1-like | Very High | Excellent resonance stabilization of the carbocation intermediate by the para-nitrogen. |

| 2-Chloromethylpyridine | SN1-like | High | Good resonance stabilization of the carbocation by the ortho-nitrogen. |

| 3-Chloromethylpyridine | SN2-like | Moderate | No direct resonance stabilization of a carbocation; reactivity is more akin to a primary alkyl halide. |

Key Synthetic Transformations & Protocols

The enhanced reactivity of the chloromethyl group makes it an excellent electrophile for a wide range of nucleophiles, enabling the facile construction of C-N, C-O, C-S, and C-C bonds.[7]

Protocol: N-Alkylation of an Amine with 2-Chloromethylpyridine Hydrochloride

This protocol details a standard procedure for the synthesis of a substituted aminomethylpyridine, a common scaffold in pharmacologically active molecules.

Causality: 2-Chloromethylpyridine is highly reactive, making it an excellent alkylating agent.[2][12] The hydrochloride salt is often used for its stability and ease of handling. A base, such as potassium carbonate, is required to neutralize the HCl salt and to deprotonate the amine nucleophile, increasing its nucleophilicity.[7] Anhydrous DMF is used as a polar aprotic solvent to facilitate the SN2/SN1-like reaction while ensuring the solubility of the reagents.[5]

Step-by-Step Methodology: [7]

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

-

Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the reagents. Stir the suspension for 10-15 minutes at room temperature.

-

Addition of Electrophile: Add 2-chloromethylpyridine hydrochloride (1.1 eq.) to the stirring suspension in one portion.

-

Reaction: Stir the reaction mixture at room temperature (or heat gently to 40-50 °C if the nucleophile is weak) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up (Quenching): Once the starting material is consumed, cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the pure N-alkylated product.

Caption: General workflow for N-alkylation.

Conclusion

The reactivity of the chloromethyl group in substituted pyridines is a nuanced subject, governed by a delicate balance of electronic and steric factors. The position of the chloromethyl substituent is paramount, with the 2- and 4-isomers displaying enhanced reactivity via SN1-like mechanisms due to resonance stabilization of carbocation intermediates. In contrast, the 3-isomer reacts through a more traditional SN2 pathway. By leveraging a sophisticated understanding of these mechanistic principles, chemists can strategically design and execute synthetic routes to access a vast array of functionalized pyridine derivatives, accelerating discovery in medicinal chemistry and materials science.

References

-

Erland Stevens. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

-

van der Lubbe, S. C. C., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. Available at: [Link]

-

Donohoe, T. J., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science. Available at: [Link]

-

Ashenhurst, J. (2025). The SN1 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link]

-

ACS Publications. (n.d.). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Available at: [Link]

-

ResearchGate. (2025). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Available at: [Link]

-

Sahu, P. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Available at: [Link]

-

Pearson. (2024). SNAr Reactions of Pyridine. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). SN1 Reaction Mechanism. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]

-

Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

-

MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available at: [Link]

-

Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. Available at: [Link]

- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

-

ACS Publications. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Available at: [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Available at: [Link]

-

Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride: A Technical Guide

Introduction

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a reference for researchers, scientists, and drug development professionals. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features and providing robust, field-proven experimental protocols.

This document is structured to provide not just data, but a foundational understanding of how the molecular structure of this compound dictates its spectroscopic fingerprint.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Caption: Workflow for NMR spectroscopic analysis.

¹³C NMR Spectroscopy

Expected Data

| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~155 - 158 | C-2 | The carbon atom attached to the nitrogen and the chloromethyl group will be significantly deshielded. |

| 2 | ~148 - 152 | C-6 | The carbon atom adjacent to the protonated nitrogen will also be deshielded. |

| 3 | ~145 - 148 | C-4 | The carbon bearing the chlorine atom will experience a downfield shift due to the electronegativity of chlorine. |

| 4 | ~130 - 135 | C-3 | The carbon with the methyl substituent. |

| 5 | ~125 - 128 | C-5 | The remaining aromatic carbon. |

| 6 | ~45 - 48 | -CH₂Cl | The carbon of the chloromethyl group is in the aliphatic region but is deshielded by the adjacent chlorine. |

| 7 | ~18 - 22 | -CH₃ | The methyl carbon will be the most shielded carbon in the molecule. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A 100 MHz (for a 400 MHz ¹H instrument) or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz), followed by phasing and baseline correction. Calibrate the chemical shift to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the aromatic ring, C-H bonds, C-N bonds, C-Cl bonds, and the N-H bond of the hydrochloride.

Expected Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3000 - 3100 | Medium | Aromatic C-H stretch | Vibrations of the C-H bonds on the pyridine ring. |

| ~2850 - 3000 | Medium | Aliphatic C-H stretch | Stretching vibrations of the methyl and chloromethyl groups. |

| ~2400 - 2800 | Broad, Medium | N-H stretch (salt) | The stretching of the N-H bond in the pyridinium hydrochloride salt often appears as a broad series of bands. |

| ~1600 - 1620 | Strong | C=C/C=N ring stretch | Aromatic ring stretching vibrations are characteristic of pyridines. |

| ~1450 - 1550 | Medium-Strong | C=C/C=N ring stretch | Additional ring stretching modes. |

| ~1000 - 1100 | Medium | C-Cl stretch | Stretching vibration of the chlorine attached to the aromatic ring. |

| ~650 - 800 | Strong | C-Cl stretch | Stretching vibration of the chlorine in the chloromethyl group. |

Experimental Protocol: FT-IR

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride. [1] * Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). [1][2] * Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate. [1][2]2. Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

-

Acquisition:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the prepared salt plate in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.

Expected Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak corresponding to the free base (4-Chloro-2-(chloromethyl)-3-methylpyridine) is expected at m/z ≈ 175. The hydrochloride salt will dissociate under typical MS conditions. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and chlorine-containing fragments (M, M+2, M+4 peaks with relative intensities of approximately 9:6:1).

-

Major Fragments:

-

m/z ≈ 140: Loss of a chlorine radical (·Cl) from the molecular ion.

-

m/z ≈ 126: Loss of the chloromethyl radical (·CH₂Cl) from the molecular ion.

-

m/z ≈ 91: A common fragment for substituted pyridines, potentially corresponding to the pyridinium cation after rearrangement.

-

Experimental Protocol: GC-MS (for the free base)

The hydrochloride salt is non-volatile. Analysis is typically performed on the free base, or the salt is converted to the free base prior to analysis.

-

Sample Preparation: Dissolve a small amount of the free base in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Caption: Plausible fragmentation pathway in EI-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of tools for the structural verification and quality control of this compound. The expected data presented in this guide, derived from fundamental principles of spectroscopy and analysis of related structures, serves as a robust benchmark for scientists engaged in the synthesis and application of this important pharmaceutical intermediate. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, thereby upholding the principles of scientific integrity and trustworthiness in drug development.

References

-

University of California, Davis. "NMR Spectroscopy." [Link]

-

ResearchGate. "FTIR spectrum for Pyridine." [Link]

-

eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." [Link]

-

ResearchGate. "Synthesis and spectral characterization of selective pyridine compounds as bioactive agents." [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]

-

Asian Journal of Chemistry. "Infrared Spectral Studies of Some Substituted Pyridines." [Link]

-

University of York. "Quantitative NMR Spectroscopy." [Link]

-

University of Colorado Boulder, Department of Chemistry. "IR Spectroscopy of Solids." [Link]

-

ACS Publications. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." [Link]

-

ACS Publications. "Correlations of the Infrared Spectra of Some Pyridines." [Link]

-

Chemistry LibreTexts. "The 1H-NMR experiment." [Link]

-

National Institutes of Health (NIH). "Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives." [Link]

-

Chemguide. "mass spectra - fragmentation patterns." [Link]

-

Journal of Chemical Education. "Sampling Technique for Organic Solids in IR Spectroscopy." [Link]

Sources

Methodological & Application

Synthesis Protocol for 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride: An Application Note for Pharmaceutical Intermediates

Introduction

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) like rabeprazole.[1][2][3] The precise architecture of this molecule, featuring a chlorinated pyridine ring with a reactive chloromethyl group, makes it an essential building block for constructing complex drug molecules. This application note provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of this compound, designed for researchers and professionals in drug development and chemical synthesis. The protocol herein is built upon established principles of heterocyclic chemistry, emphasizing safety, efficiency, and reproducibility.

Chemical Profile and Safety

A thorough understanding of the chemical properties and hazards associated with the target molecule and its intermediates is paramount for safe laboratory practice.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |

| 4-Chloro-2,3-dimethylpyridine 1-oxide | C₇H₈ClNO | 157.60 | 59886-90-7 | Skin irritant, eye irritant, respiratory irritant. Handle with appropriate personal protective equipment (PPE). |

| Phosphorus Oxychloride (POCl₃) | Cl₃OP | 153.33 | 10025-87-3 | Highly corrosive, toxic by inhalation, causes severe skin burns and eye damage. Reacts violently with water. Work in a well-ventilated fume hood. |

| This compound | C₇H₈Cl₃N | 212.51 | 152402-97-6 | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[4] Avoid dust inhalation. |

Overall Synthesis Workflow

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 2,3-dimethylpyridine. The initial step involves the formation of the N-oxide and subsequent chlorination at the 4-position of the pyridine ring. The second step is a rearrangement and chlorination of the 2-methyl group.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide

This initial step involves the N-oxidation of 2,3-dimethylpyridine followed by chlorination at the 4-position of the pyridine ring. The N-oxide formation activates the pyridine ring for electrophilic substitution.

Materials and Reagents:

| Reagent | Purity | Quantity (molar equivalent) |

| 2,3-Dimethylpyridine | ≥98% | 1.0 |

| Hydrogen Peroxide (30%) | ACS Grade | 1.1 |

| Acetic Acid (Glacial) | ACS Grade | Solvent |

| Chlorine Gas (Cl₂) | ≥99.5% | 0.5-0.7 |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Sodium Bicarbonate | ≥99% | For neutralization |

| Anhydrous Sodium Sulfate | ACS Grade | For drying |

Procedure:

-

N-Oxidation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylpyridine (1.0 eq) in glacial acetic acid. Slowly add 30% hydrogen peroxide (1.1 eq) to the solution while maintaining the temperature below 40°C. After the addition is complete, heat the reaction mixture to 70-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

-

Chlorination: Dissolve the crude 2,3-dimethylpyridine N-oxide residue in dichloromethane (DCM). Cool the solution to 25-30°C in a water bath. Bubble chlorine gas (0.5-0.7 eq) through the solution over 2-3 hours.[5] The reaction is exothermic and should be carefully controlled.

-

Work-up: After the chlorination is complete (as monitored by TLC), carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude 4-Chloro-2,3-dimethylpyridine 1-oxide. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Step 2: Synthesis of this compound

The intermediate N-oxide undergoes a reaction with a chlorinating agent, such as phosphorus oxychloride, which facilitates both the chlorination of the 2-methyl group and the deoxygenation of the N-oxide.

Materials and Reagents:

| Reagent | Purity | Quantity (molar equivalent) |

| 4-Chloro-2,3-dimethylpyridine 1-oxide | ≥95% | 1.0 |

| Phosphorus Oxychloride (POCl₃) | ≥99% | 2.0-3.0 |

| Dichloromethane (DCM) or Chloroform | Anhydrous | Solvent |

| Hydrochloric Acid (in isopropanol) | ~5-6 N | For salt formation |

| Diethyl Ether or Acetone | Anhydrous | For precipitation |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a calcium chloride guard tube, and a magnetic stirrer, dissolve 4-Chloro-2,3-dimethylpyridine 1-oxide (1.0 eq) in anhydrous dichloromethane or chloroform.

-

Addition of POCl₃: Cool the solution in an ice bath to 0-5°C. Add phosphorus oxychloride (2.0-3.0 eq) dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40°C for DCM, 60°C for chloroform) for 2-4 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8. Extract the aqueous layer with dichloromethane (3 x volume).

-

Drying and Solvent Removal: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude free base of 4-Chloro-2-(chloromethyl)-3-methylpyridine.

-

Salt Formation and Purification: Dissolve the crude product in a minimal amount of isopropanol or acetone. Add a solution of hydrochloric acid in isopropanol dropwise with stirring until the solution is acidic. The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether or acetone, and dry under vacuum to afford the final product, this compound. For higher purity, recrystallization from an ethanol/water mixture can be performed.[6]

Reaction Mechanism

The conversion of 4-Chloro-2,3-dimethylpyridine 1-oxide to the final product is a fascinating example of pyridine N-oxide chemistry. The reaction with phosphorus oxychloride proceeds through a series of intermediates.

Caption: Proposed mechanism for the formation of the chloromethyl group.

Initially, the oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃ to form an adduct. This is followed by a rearrangement, likely a[7][7]-sigmatropic shift, which transfers the dichlorophosphoryl group to the 2-methyl position. Subsequent attack by a chloride ion and elimination leads to the formation of the 2-(chloromethyl) group and regeneration of the aromatic pyridine ring. The deoxygenation of the N-oxide is an integral part of this process.[7][8]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: Compare the observed melting point with the literature value.

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum should show characteristic peaks for the pyridine ring protons, the chloromethyl protons, and the methyl protons. Expected chemical shifts would be approximately δ 8.5 (d, 1H, pyridine-H), δ 7.8 (d, 1H, pyridine-H), δ 4.9 (s, 2H, -CH₂Cl), and δ 2.4 (s, 3H, -CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show the expected number of carbon signals corresponding to the structure.

-

Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺.

-

Purity (HPLC): The purity of the final compound should be determined by High-Performance Liquid Chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for pharmaceutical research and development. The provided mechanistic insights and characterization guidelines will aid in ensuring the quality and identity of the synthesized compound.

References

- Process for the preparation of 4-chloropyridine-n-oxides. Google Patents. (WO2002102779A1).

-

Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]

- Preparation method of rabeprazole chloride and intermediate thereof. Google Patents. (CN111704573A).

- Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents. (EP0557967A1).

-

Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]

-

An efficient synthesis of rabeprazole. ResearchGate. Available at: [Link]

-

Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. The Journal of Chemical Physics. Available at: [Link]

-

Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine. ACS Publications. Available at: [Link]

- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Google Patents.

- Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents. (EP0557967B1).

- Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents. (CN105085378A).

-

An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. Available at: [Link]

-

Preparation of 4-chloropyridine N-oxide. PrepChem.com. Available at: [Link]

-

Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Aakash Institute. Available at: [Link]

- The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. Google Patents. (CN106083705A).

-

Use of phosphorus oxychloride in synthesizing nucleotides and ollgonucleotides. ResearchGate. Available at: [Link]

-

A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. (Preprint). Available at: [Link]

- Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. Google Patents. (CA1283413C).

- Process for the purification of phosphorus oxychloride. Google Patents. (US5911962A).

-

Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka | Patsnap. Available at: [Link]

-

Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Available at: [Link]

-

The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. ResearchGate. Available at: [Link]

-

4-Chloro-2-(chloromethyl)-3-methylpyridine. PubChem. Available at: [Link]

-

4-chloro-2-chloromethyl-3-methyl pyridine hydrochloride. Cenmed. Available at: [Link]

-

Free Radical Substitution Reaction of Alkanes / Halogenation of Alkanes. YouTube. Available at: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

2-Chloropyridine. Wikipedia. Available at: [Link]

Sources

- 1. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. asianjpr.com [asianjpr.com]

- 4. 4-Chloro-2-(chloromethyl)-3-methylpyridine | C7H7Cl2N | CID 11506745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]

- 6. 4-Chloro-2-(chloromethyl)pyridine hydrochloride | 119396-04-2 | Benchchem [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for the Purity Assessment of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl

Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably proton pump inhibitors of the -prazole class. The purity of this intermediate is of paramount importance as any impurities can be carried through the synthetic process, potentially compromising the safety and efficacy of the final drug product. Regulatory bodies worldwide, including the USFDA and EMA, mandate stringent control over impurities in APIs and their starting materials[1]. This document provides a comprehensive guide to the analytical methods for the purity assessment of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl, designed for researchers, scientists, and drug development professionals.

The methodologies outlined herein are grounded in established analytical principles and draw upon validated methods for structurally related compounds, ensuring a robust and reliable approach to quality control. We will delve into the rationale behind the selection of specific techniques and experimental parameters, providing not just a set of instructions, but a framework for understanding and adapting these methods to specific laboratory contexts.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 152402-97-6 | [2] |

| Molecular Formula | C₇H₈Cl₃N | N/A |

| Molecular Weight | 212.50 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and methanol | N/A |

Potential Impurities: A Proactive Approach to Detection

The identification and control of impurities are central to the purity assessment of any pharmaceutical intermediate. Impurities can originate from starting materials, by-products of the synthesis, or degradation products[3]. Based on the known synthetic routes for chloromethylpyridine derivatives, a number of potential impurities should be considered. A common synthetic pathway for a related compound, 4-(chloromethyl)pyridine hydrochloride, involves the oxidation of 4-methylpyridine, followed by esterification, reduction, and chlorination with thionyl chloride[4]. Similar routes for 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl could introduce the following types of impurities:

-

Starting materials and intermediates: Unreacted starting materials or intermediates from preceding synthetic steps.

-

Isomeric impurities: Positional isomers of the chloro and chloromethyl groups on the pyridine ring.

-

Over-chlorinated or under-chlorinated species: By-products from the chlorination steps.

-

Hydrolysis products: Degradation of the chloromethyl group to a hydroxymethyl group.

-

Oxidation products: Oxidation of the pyridine nitrogen to an N-oxide.

A proactive impurity profiling strategy is essential for developing a stability-indicating and specific analytical method[5].

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the purity assessment of non-volatile and thermally labile compounds like 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl. A well-developed HPLC method can separate the main component from its potential impurities, allowing for accurate quantification.

Rationale for Method Development

The selection of HPLC parameters is a critical step in achieving optimal separation. For a polar, ionizable compound like 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl, reversed-phase HPLC is the mode of choice. The following considerations are key:

-

Column Selection: A C18 column is a versatile and robust choice for the separation of a wide range of pharmaceutical compounds. The selection of a specific C18 phase (e.g., end-capped, high-purity silica) can influence selectivity.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used to elute the analytes. The pH of the buffer is a critical parameter for controlling the retention and peak shape of ionizable compounds. For a basic compound like a pyridine derivative, a slightly acidic to neutral pH is often optimal. The use of a buffer system, such as phosphate or acetate, ensures a stable pH throughout the analysis.

-

Detection: The pyridine ring contains a chromophore that allows for detection by UV spectrophotometry. The selection of the detection wavelength should be at the absorbance maximum of the analyte to ensure high sensitivity.

The following protocol is adapted from a validated method for a structurally similar compound and is a strong starting point for the analysis of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl[6][7].

Experimental Protocol: HPLC Purity and Impurity Determination

Objective: To determine the purity of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl and quantify any related substances.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 6.5 with dilute Potassium Hydroxide |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

Reagent and Sample Preparation:

-

Diluent: Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl reference standard in the diluent to obtain a known concentration of approximately 0.5 mg/mL.

-

Sample Solution: Accurately weigh and dissolve the sample in the diluent to obtain a concentration of approximately 0.5 mg/mL.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution in replicate (n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates).

-

Inject the sample solution.

-

Identify the peaks corresponding to 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl and any impurities by comparing the retention times with the standard chromatogram.

-

Calculate the percentage of each impurity using the area normalization method or against a qualified impurity standard if available.

Data Analysis and Interpretation: The purity of the sample is typically expressed as a percentage area of the main peak relative to the total area of all peaks. The percentage of each impurity is calculated as follows:

% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

For known impurities, a relative response factor (RRF) should be determined and applied for more accurate quantification.

Method Validation:

Any analytical method used for quality control must be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose[8]. The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: HPLC workflow for purity assessment.

Gas Chromatography (GC): A Complementary Technique for Volatile Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents or volatile by-products from the synthesis.

Rationale for Method Development

The choice of GC parameters is dictated by the volatility and polarity of the potential impurities.

-

Column Selection: A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of a broad range of volatile organic compounds.

-

Injector and Detector: A split/splitless injector is commonly used. A Flame Ionization Detector (FID) is a universal detector for organic compounds and offers good sensitivity. For enhanced sensitivity and specificity, a Mass Spectrometer (MS) detector can be used.

-

Temperature Program: A temperature gradient is often employed to ensure the efficient separation of compounds with a range of boiling points.

Experimental Protocol: GC for Volatile Impurities

Objective: To detect and quantify volatile impurities, including residual solvents.

Instrumentation:

-

Gas chromatograph with a capillary column, split/splitless injector, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Split Ratio | 20:1 |

| Oven Temperature Program | Initial: 50 °C (hold for 2 min) |

| Ramp 1: 10 °C/min to 150 °C | |

| Ramp 2: 20 °C/min to 280 °C (hold for 5 min) | |

| Detector Temperature (FID) | 300 °C |

| MS (if used) | Scan range 35-400 amu |

Reagent and Sample Preparation:

-

Solvent: High-purity Dimethyl Sulfoxide (DMSO) or another suitable high-boiling point solvent.

-

Standard Solution: Prepare a stock solution containing known concentrations of potential residual solvents in the chosen solvent.

-

Sample Solution: Accurately weigh about 100 mg of the sample and dissolve it in 1.0 mL of the solvent.

Procedure:

-

Equilibrate the GC system.

-

Inject the solvent (blank).

-

Inject the standard solution to determine the retention times and response factors of the target analytes.

-

Inject the sample solution.

-

Identify and quantify the volatile impurities based on the retention times and peak areas relative to the standards.

Caption: GC workflow for volatile impurity analysis.

Spectroscopic and Other Analytical Techniques

While chromatography is the primary tool for purity assessment, other techniques provide valuable complementary information.

-

Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides structural information about impurities, aiding in their identification. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main component and any isolated impurities. Quantitative NMR (qNMR) can also be used for the direct determination of purity against a certified reference standard.

-

Titrimetry: A classic and highly accurate method for the assay of the hydrochloride salt. A non-aqueous acid-base titration can be employed to determine the total base content.

-

Loss on Drying (LOD): This gravimetric method is used to determine the amount of volatile matter (e.g., water or residual solvents) in the sample.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The purity assessment of 4-Chloro-2-(chloromethyl)-3-methylpyridine HCl requires a multi-faceted analytical approach. A combination of a primary chromatographic technique, such as HPLC for non-volatile impurities and assay, and a complementary technique like GC for volatile impurities, provides a comprehensive purity profile. Spectroscopic methods like MS and NMR are invaluable for the identification and structural elucidation of unknown impurities. All methods must be rigorously validated to ensure they are fit for purpose and meet regulatory expectations. By implementing the robust analytical strategies outlined in this guide, researchers and manufacturers can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug products.

References

-

Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

- Google Patents. (2015). Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

Pharmaffiliates. (n.d.). 4-Chloro-2-(chloromethyl)-3-methylpyridine. Retrieved from [Link]

-

Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

-

ResearchGate. (n.d.). Method Development and Validation for Estimation of Related Compounds Present in Lansoprazole Bulk Drug by Ultra High Pressure L. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

-

USP. (2025). Lansoprazole. [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. rroij.com [rroij.com]

- 4. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 5. biomedres.us [biomedres.us]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. medipol.edu.tr [medipol.edu.tr]

Application Notes & Protocols: Safe Handling and Storage of Chlorinated Pyridine Compounds

Introduction: The Double-Edged Sword of Chlorinated Pyridines

Chlorinated pyridine compounds are a cornerstone in modern drug development and pharmaceutical sciences, serving as critical intermediates and building blocks in the synthesis of a vast array of therapeutic agents.[1][2] Their unique chemical properties, stemming from the electronegativity of the chlorine atom and the aromaticity of the pyridine ring, make them invaluable synthons. However, the very reactivity that makes them useful also imparts significant health and safety hazards. Acute toxicity, potential for serious organ damage, and environmental risks necessitate a robust and well-understood safety protocol.[1][3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage of chlorinated pyridine compounds. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and scientific integrity in the laboratory.

Hazard Identification and Risk Assessment: Know Your Enemy

A thorough understanding of the specific chlorinated pyridine compound is the first line of defense. While there are commonalities, the position and number of chlorine atoms on the pyridine ring can alter the toxicological and reactivity profiles.

1.1. Toxicological Profile

Chlorinated pyridines can pose severe health risks upon exposure through inhalation, skin contact, or ingestion.[2][3]

-

Acute Toxicity: Many chlorinated pyridines are classified as acutely toxic. For instance, 2-chloropyridine is fatal if inhaled or in contact with skin and is harmful if swallowed.[1] Symptoms of overexposure can include dizziness, headache, nausea, and in severe cases, unconsciousness and collapse.[1]

-

Organ Damage: Prolonged or repeated exposure to certain chlorinated pyridines may cause damage to organs, particularly the liver and kidneys.[1][4]

-

Irritation and Burns: These compounds are often severe irritants to the skin, eyes, and respiratory tract.[1][2][5] Direct contact can cause serious eye damage and skin irritation.[3]

-

Genetic Defects: Some chlorinated pyridines, such as 3-chloropyridine, are suspected of causing genetic defects.[6]

1.2. Physicochemical Hazards

-

Flammability: While some are classified as combustible liquids with relatively high flash points (e.g., 3-chloropyridine at 65°C), they can form explosive vapor-air mixtures.[5][7] Pyridine itself is a highly flammable liquid.[4][7]

-

Reactivity: Chlorinated pyridines are incompatible with strong oxidizing agents, strong acids, and certain metals.[2][3] Reactions with these can be exothermic and potentially violent, generating fire and explosion hazards.[8]

-

Hazardous Decomposition: When heated to decomposition, they can emit highly toxic fumes, including hydrogen chloride, nitrogen oxides, and phosgene gas.[5][9][10]

Risk Assessment Workflow

A mandatory risk assessment should be conducted before any new procedure involving chlorinated pyridines.

Caption: Risk assessment workflow for handling chlorinated pyridines.

Engineering and Administrative Controls: Your Primary Shield

Personal protective equipment (PPE) is the last line of defense. The primary methods for mitigating exposure should always be engineering and administrative controls.

2.1. Engineering Controls

-

Fume Hoods: All work with chlorinated pyridines must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[11]

-

Ventilation: The laboratory should have adequate general ventilation.[5][6] Local exhaust ventilation at the point of release is preferred.[2]

-

Safety Showers and Eyewash Stations: These must be readily accessible, within a 10-second travel distance, and tested regularly.[5][11]

2.2. Administrative Controls

-

Designated Areas: Establish designated areas for the storage and handling of chlorinated pyridines.

-

Training: All personnel must receive documented training on the specific hazards and safe handling procedures for these compounds before commencing work.[2][4]

-

Restricted Access: Limit access to areas where chlorinated pyridines are used and stored to authorized personnel only.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1][4] Wash hands thoroughly after handling these compounds, even if gloves were worn.[1][5]

Personal Protective Equipment (PPE): The Final Barrier

The appropriate PPE must be worn at all times when handling chlorinated pyridines.

| PPE Category | Specification | Rationale |

| Eye and Face | Chemical safety goggles and a face shield.[1][6] Contact lenses should not be worn.[4] | Protects against splashes and vapors which can cause severe eye irritation or damage.[1] |

| Hand | Solvent-resistant gloves (e.g., butyl rubber). Nitrile gloves may not be suitable for prolonged contact; always consult the manufacturer's glove compatibility chart.[11][12] | Prevents skin absorption, which is a significant route of exposure and can be fatal.[1][3] |

| Body | A fully buttoned, long-sleeved lab coat. For larger quantities or splash potential, a chemically resistant apron or suit is required.[1][5] | Protects against skin contact from spills and splashes.[5] |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient or during emergency situations.[4][5] A full-face respirator provides eye protection. | Prevents inhalation of harmful or fatal concentrations of vapors.[1][3] Respirator use requires a formal program including fit-testing and medical clearance.[4][5] |

PPE Selection Logic

Caption: Decision tree for selecting appropriate PPE.

Detailed Protocols: From Receipt to Disposal

4.1. Protocol for Receiving and Storage

-

Inspect: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area, preferably a fume hood.

-

Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

-

Segregate: Store chlorinated pyridines in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][5][13]

-

Containment: Use secondary containment (e.g., a tray) to contain any potential leaks.

-

Secure: Store in tightly closed, original containers.[1][5][13] Keep away from heat, sparks, and open flames.[5][13]

4.2. Protocol for Weighing and Dispensing (Solid and Liquid)

-

Preparation: Don all required PPE (goggles, face shield, lab coat, appropriate gloves).

-

Location: Conduct all weighing and dispensing operations inside a certified chemical fume hood.

-

Grounding: For liquid transfers, ground and bond containers to prevent static discharge, which can be an ignition source.[1][6][7]

-

Dispensing Solids: Use a spatula to carefully transfer the solid. Avoid creating dust. If dust is unavoidable, additional respiratory protection may be required.

-

Dispensing Liquids: Use a pipette or a funnel for transfers. Pour slowly and carefully to avoid splashing.

-

Closure: Immediately cap the source container and the receiving vessel after transfer.

-

Decontamination: Clean any contaminated surfaces and equipment immediately.

4.3. Protocol for Waste Disposal

-

Collection: Collect waste chlorinated pyridines and contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[11]

-

Compatibility: Do not mix with incompatible waste streams.

-

Storage: Store waste containers in a designated satellite accumulation area, away from general work areas.

-

Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Never pour chlorinated pyridines down the drain.[12]

Emergency Procedures: A Validated Response System

A clear and practiced emergency plan is critical to mitigating the consequences of an incident.

5.1. Spills

-

Small Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Use an appropriate absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[4][12]

-

Carefully collect the absorbed material into a labeled hazardous waste container.[12]

-

Decontaminate the area with an appropriate solvent, followed by soap and water.

-

-

Large Spill (outside a fume hood):

5.2. Personnel Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][11] Seek immediate medical attention.[4][11][12]

-

Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[4][6] Wash the affected skin with plenty of soap and water for at least 15 minutes.[11][12] Seek immediate medical attention.[4][11][12]

-

Inhalation: Move the affected person to fresh air immediately.[5][11][12] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so).[5] Seek immediate medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][11]

References

- Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.

- New Jersey Department of Health. (2002, March). Hazardous Substance Fact Sheet: Pyridine. NJ.gov.

- Cole-Parmer. (n.d.).

- Public Health England. (2024, October 31). Pyridine: incident management. GOV.UK.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Washington State University. (n.d.).

- Jubilant Ingrevia Limited. (n.d.).

- New Jersey Department of Health. (2008, January). Hazardous Substance Fact Sheet: 2-Chloropyridine. NJ.gov.

- Apollo Scientific. (2023, July 6).

- Central Drug House (P) Ltd. (n.d.).

- Carl ROTH. (2025, March 31).

- Occupational Safety and Health Administr

- National Toxicology Program. (2010). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice.

- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine. CDC.

- Impact Absorbents. (2025, August 4).

- National Toxicology Program. (2010). TOX-83: Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)

- S D Fine-Chem Limited. (n.d.). Chemwatch GHS SDS in English (European) 49223-1.

- National Oceanic and Atmospheric Administration. (n.d.). 2-CHLOROPYRIDINE. CAMEO Chemicals.

- Carl ROTH. (n.d.).

- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards.

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. nj.gov [nj.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. nj.gov [nj.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. carlroth.com [carlroth.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 2-CHLOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]